Icatibant

Descripción general

Descripción

El acetato de HOE-140, también conocido como Icatibant acetato, es un potente y específico antagonista peptídico del receptor B2 de bradicinina. Se utiliza principalmente en la investigación científica para estudiar el papel de la bradicinina en varios procesos fisiológicos y patológicos. El compuesto ha mostrado un potencial significativo en el tratamiento de afecciones relacionadas con la hiperactividad de la bradicinina, como el angioedema hereditario .

Aplicaciones Científicas De Investigación

El acetato de HOE-140 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar las relaciones estructura-actividad de los antagonistas del receptor de bradicinina.

Biología: El compuesto ayuda a comprender el papel de la bradicinina en varios procesos biológicos, incluida la inflamación y el dolor.

Medicina: El acetato de HOE-140 se investiga por sus posibles aplicaciones terapéuticas en el tratamiento del angioedema hereditario y otras afecciones relacionadas con la hiperactividad de la bradicinina.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos que se dirigen al receptor B2 de bradicinina

Mecanismo De Acción

El acetato de HOE-140 actúa como un antagonista competitivo del receptor B2 de bradicinina. Al unirse a este receptor, evita la unión de la bradicinina nativa, inhibiendo así sus efectos. La bradicinina es una hormona peptídica que aumenta la permeabilidad vascular, dilata los vasos sanguíneos y causa la contracción del músculo liso. Al bloquear estas acciones, el acetato de HOE-140 puede reducir la inflamación, el dolor y otros síntomas asociados con la hiperactividad de la bradicinina .

Compuestos Similares:

Des-Arg9-bradicinina: Otro antagonista del receptor de bradicinina, pero se dirige principalmente al receptor B1.

DAL-Bk (des-Arg9-[Leu8]-bradicinina): Un antagonista selectivo para el receptor B1 de bradicinina.

HOE-140 (Icatibant): La forma no acetato del acetato de HOE-140, que tiene propiedades y aplicaciones similares

Singularidad: El acetato de HOE-140 es único debido a su alta especificidad y potencia para el receptor B2 de bradicinina. Su resistencia a la degradación enzimática lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .

Métodos De Preparación

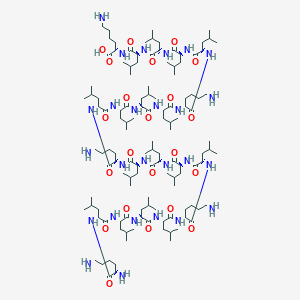

Rutas Sintéticas y Condiciones de Reacción: La síntesis del acetato de HOE-140 implica el ensamblaje de una cadena de decapéptido a través de la síntesis de péptidos en fase sólida. El proceso incluye la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. El producto final se escinde luego de la resina y se desprotege para producir el péptido libre .

Métodos de Producción Industrial: La producción industrial del acetato de HOE-140 sigue principios similares a la síntesis de laboratorio pero a una escala mayor. El proceso involucra sintetizadores de péptidos automatizados, que permiten la producción eficiente y de alto rendimiento del compuesto. El producto final se somete a una purificación rigurosa y control de calidad para garantizar su pureza y eficacia .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de HOE-140 principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Es estable en condiciones fisiológicas y no se somete fácilmente a reacciones de oxidación o reducción .

Reactivos y Condiciones Comunes:

Formación de Enlaces Peptídicos: La síntesis involucra el uso de aminoácidos protegidos, reactivos de acoplamiento como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato) y bases como DIPEA (N,N-Diisopropiletilamina).

Escisión y Desprotección: El péptido final se escinde de la resina utilizando ácido trifluoroacético (TFA) y se desprotege utilizando reactivos apropiados para producir el péptido libre.

Principales Productos Formados: El principal producto formado es el péptido libre, acetato de HOE-140, que luego se purifica para eliminar cualquier producto secundario o impureza .

Comparación Con Compuestos Similares

Des-Arg9-bradykinin: Another bradykinin receptor antagonist, but it primarily targets the B1 receptor.

DAL-Bk (des-Arg9-[Leu8]-bradykinin): A selective antagonist for the bradykinin B1 receptor.

HOE-140 (Icatibant): The non-acetate form of HOE-140 acetate, which has similar properties and applications

Uniqueness: HOE-140 acetate is unique due to its high specificity and potency for the bradykinin B2 receptor. Its resistance to enzymatic degradation makes it a valuable tool in both research and potential therapeutic applications .

Propiedades

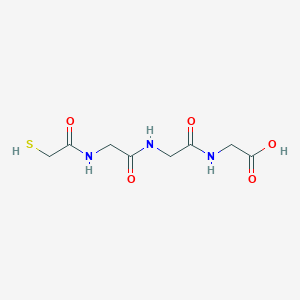

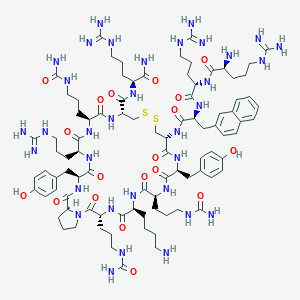

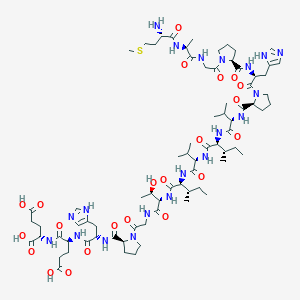

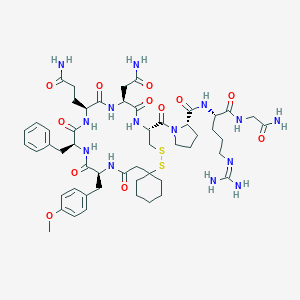

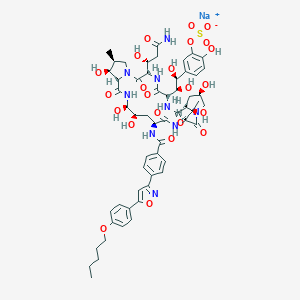

IUPAC Name |

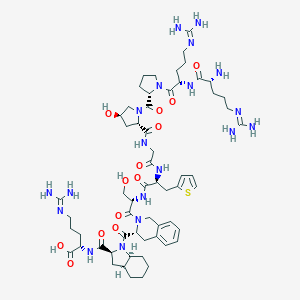

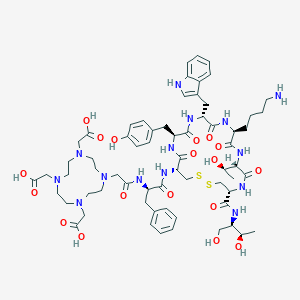

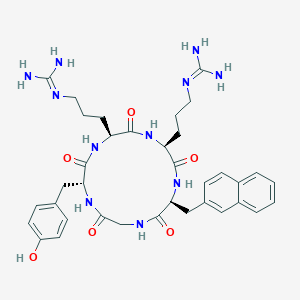

2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURWXBZNHXJZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N19O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

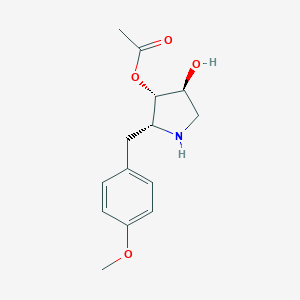

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)